manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride

Catalog No.
S3129652
CAS No.
28265-17-0
M.F
C36H46Cl3MnN4
M. Wt
696.08
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H...

CAS Number

28265-17-0

Product Name

manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride

IUPAC Name

manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride

Molecular Formula

C36H46Cl3MnN4

Molecular Weight

696.08

InChI

InChI=1S/C36H46N4.3ClH.Mn/c1-9-22-19-25-20-23-17-18-24(37-23)21-32-26(10-2)29(13-5)36(40(32)16-8)31(15-7)35-28(12-4)27(11-3)34(39-35)30(14-6)33(22)38-25;;;;/h17-21,38H,9-16H2,1-8H3;3*1H;/q;;;;+3/p-3

InChI Key

MWEQSZGSJAHLIJ-ZPEOSCHXSA-N

SMILES

CCC1=CC2=CC3=NC(=CC4=C(C(=C(N4CC)C(=C5C(=C(C(=N5)C(=C1N2)CC)CC)CC)CC)CC)CC)C=C3.[Cl-].[Cl-].[Cl-].[Mn+3]

Solubility

not available

Synthesis and Characterization

Manganese(3+);2,3,5,7,8,18,20,22-octaethyl-21H-porphyrin;trichloride (Mn(III)OEt-por), also known as Mn(III) octaethylporphyrin chloride, is a synthetic metalloporphyrin complex. Metalloporphyrins are a class of coordination complexes where a metal ion is surrounded by a porphyrin ligand. The porphyrin ligand in Mn(III)OEt-por is a macrocyclic ring system with four pyrrole subunits linked by methine bridges. The eight ethyl groups (C2H5) are attached to the periphery of the porphyrin ring at positions 2, 3, 5, 7, 8, 18, 20, and 22. The central metal ion in Mn(III)OEt-por is manganese in the +3 oxidation state (Mn(III)). Three chloride ions (Cl-) are bound to the manganese ion.

The synthesis of Mn(III)OEt-por typically involves the reaction of a manganese(II) precursor with octaethylporphyrin in the presence of an oxidizing agent. The specific synthetic procedures can vary depending on the desired yield and purity of the final product. Characterization of Mn(III)OEt-por is typically done using various spectroscopic techniques such as UV-visible spectroscopy, electron paramagnetic resonance (EPR), and X-ray diffraction. These techniques provide information about the electronic structure, oxidation state of the metal center, and the geometry of the complex. []

Catalytic Applications

Mn(III)OEt-por has been investigated for its potential applications as a catalyst in various organic reactions. Due to its redox properties and Lewis acidity, Mn(III)OEt-por can activate small molecules and participate in bond-breaking and bond-forming processes. Some reported catalytic applications of Mn(III)OEt-por include:

  • Epoxidation of olefins: Mn(III)OEt-por can catalyze the conversion of alkenes (olefins) into their corresponding epoxides using oxidants such as tert-butyl hydroperoxide (TBHP).
  • Oxidation of alkanes: Mn(III)OEt-por has been shown to activate C-H bonds in alkanes, enabling their conversion to alcohols or ketones under certain reaction conditions.
  • Hydrocarbon functionalization: Mn(III)OEt-por can be used as a catalyst for the functionalization of hydrocarbons with various functional groups, such as amines, alcohols, and halides.

Manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride is a complex of manganese with a porphyrin structure characterized by eight ethyl substituents at the meso positions. This compound is notable for its unique electronic properties and catalytic activity, particularly in oxidation reactions. The manganese center in this compound typically exhibits a +3 oxidation state, which is crucial for its reactivity and interaction with various substrates.

  • In catalysis, Mn(TPP)Cl could activate substrates through its Lewis acidic metal center or participate in electron transfer processes due to the variable oxidation states of manganese.
  • Limited information is available on the specific hazards of Mn(TPP)Cl.
  • Manganese compounds can be toxic upon inhalation or ingestion.
  • As a precaution, standard laboratory safety practices should be followed when handling Mn(TPP)Cl, including wearing gloves, eye protection, and working in a fume hood.

  • Oxygen Reduction Reaction: Manganese porphyrins can catalyze the reduction of oxygen to water or hydrogen peroxide in the presence of Brønsted acids. This reaction mechanism involves the formation of an oxygen adduct and subsequent O–O bond cleavage .
  • Oxidation Reactions: These compounds are effective catalysts for the oxidation of hydrocarbons and other organic substrates. For instance, they can facilitate the oxidation of cyclohexane to produce valuable intermediates .
  • Redox Reactions: Manganese(3+) can be oxidized to manganese(4+) by various oxidants like chlorine dioxide and peroxynitrite. These redox reactions are significant for environmental applications and biocatalysis .

The biological activity of manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride has been explored in various contexts:

  • Antioxidant Properties: Manganese porphyrins exhibit antioxidative capabilities by scavenging reactive oxygen species. This property is particularly beneficial in protecting cells from oxidative stress .
  • Enzyme Mimicry: These compounds can mimic enzyme activity similar to cytochrome P450 enzymes, facilitating hydroxylation and other functionalizations of organic molecules .
  • Therapeutic Potential: Due to their ability to modulate oxidative stress and inflammation, manganese porphyrins are being investigated for potential therapeutic applications in diseases related to oxidative damage.

The synthesis of manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride typically involves:

  • Porphyrin Formation: The initial step involves synthesizing the porphyrin framework through condensation reactions of pyrrole with aldehydes.
  • Metalation: The resulting free-base porphyrin is then treated with manganese salts (e.g., manganese(II) chloride) under acidic conditions to facilitate metal insertion into the porphyrin core.
  • Chlorination: Finally, the trichloride form can be achieved by treating the manganese porphyrin with chlorine or other chlorinating agents.

Manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride has several important applications:

  • Catalysis: It serves as a catalyst in various organic transformations including oxidation reactions and C-H bond functionalization.
  • Environmental Remediation: The compound's ability to catalyze oxidation reactions makes it useful in degrading pollutants and toxins.
  • Biomedical Research: Its antioxidant properties are being explored for therapeutic uses in conditions characterized by oxidative stress.

Interaction studies have shown that manganese porphyrins can engage with various biological molecules:

  • Antioxidants: They interact with endogenous antioxidants like glutathione and ascorbate to enhance their protective effects against oxidative damage .
  • Substrates in Catalysis: Studies indicate that these compounds can effectively interact with substrates such as alkenes and alkanes during catalytic processes .

Manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride shares similarities with other manganese porphyrins but has unique characteristics due to its specific ethyl substitutions. Below is a comparison with similar compounds:

Compound NameStructure CharacteristicsUnique Features
Manganese(II) tetra-(N,N-dimethyl)imidazolium porphyrinContains imidazolium groupsHigher catalytic efficiency in certain oxidations
Manganese(III) tetra-(N,N-dimethyl)benzimidazolium porphyrinBenzimidazolium substituentsEffective in chlorine dioxide generation
Manganese(III) tetra-N-methyl-2,3-pyridinoporphyrazinePyridinic nitrogen coordinationEnhanced reactivity in redox processes
Manganese(II) tetra-(4-N-methylpyridinium)porphyrinPyridinium groups at meso positionsLess effective compared to others in some reactions

Manganese(3+);2,12,13,15,17,18,20,23-octaethyl-21H-porphyrin;trichloride stands out due to its octaethyl substitution which enhances solubility and alters electronic properties compared to other manganese porphyrins.

Dates

Modify: 2024-04-14

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